molecular formula C10H10N2O3 B1612988 Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate CAS No. 927804-72-6

Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B1612988
CAS No.: 927804-72-6
M. Wt: 206.2 g/mol
InChI Key: HJTNMZXLOONCHT-UHFFFAOYSA-N
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Description

Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound. Its IUPAC name is this compound . The compound has a molecular weight of 206.2 . It is stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate and its derivatives are primarily utilized in chemical synthesis and the exploration of new heterocyclic compounds. For instance, Zhu, Lan, and Kwon (2003) described the use of related compounds in the [4 + 2] annulation process, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Similarly, Sirakanyan et al. (2015) highlighted its reactivity with benzoyl isothiocyanate, forming compounds with promising antimicrobial properties (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antioxidant Activity

In the realm of biological activity, this compound derivatives have shown remarkable antioxidant properties. Zaki et al. (2017) synthesized a variant, demonstrating its antioxidant activity in comparison to ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Spectral-Fluorescent Properties

Ershov et al. (2019) explored the synthesis of novel thieno[2,3-b]pyridine derivatives, studying their spectral-fluorescent properties to understand the correlation between chemical structure and fluorescent characteristics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Potential Antihypertensive Activity

Kumar and Mashelker (2006) synthesized derivatives of this compound, hypothesizing their potential as antihypertensive agents (Kumar & Mashelker, 2006).

Safety and Hazards

The compound has been classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTNMZXLOONCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635846
Record name Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927804-72-6
Record name Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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